Dizinc;iron(2+);hexacyanide
Description
Contextualization within Prussian Blue Analogues (PBAs) in Contemporary Research
Dizinc (B1255464);iron(2+);hexacyanide is classified as a Prussian Blue Analogue (PBA). scielo.bropenreadings.eu Prussian Blue, the first modern synthetic pigment, has a characteristic crystal structure that can be modified by substituting the iron ions with other metal ions, creating a wide range of PBAs. csic.esmdpi.com These analogues, including zinc hexacyanoferrate (ZnHCF), maintain the open-channel framework of Prussian Blue, which makes them suitable for storing ions and small molecules. openreadings.eutudelft.nl
In contemporary research, PBAs are extensively studied for their potential use as cathode materials in various types of batteries, such as sodium-ion and aqueous zinc-ion batteries. openreadings.eutudelft.nlscientific.net The general chemical formula for PBAs is AₓP[R(CN)₆]₁₋y·zH₂O, where 'A' is an insertion ion (like sodium or potassium), 'P' and 'R' are transition metals (with 'R' often being iron), and 'y' represents vacancies in the structure. macsenlab.com The ability to tune the composition of PBAs by substituting different metals allows for the modification of their electrochemical properties to meet the demands of various applications. csic.es For instance, zinc doping in other PBAs, like manganese hexacyanoferrate, has been explored to enhance structural stability. csic.es
Significance of Dizinc;iron(2+);hexacyanide in Advanced Materials Science and Coordination Chemistry
The significance of this compound in advanced materials science and coordination chemistry is multifaceted, primarily stemming from its unique structural and electrochemical properties. ontosight.aiopenreadings.eu
In Advanced Materials Science:
Energy Storage: A primary area of interest is its application in rechargeable aqueous zinc-ion batteries (AZIBs). scientific.netnih.gov The open framework of ZnHCF allows for the insertion and extraction of zinc ions, a fundamental process for battery function. scielo.brnih.gov Research has focused on improving its performance, such as specific capacity and cycling stability, by modifying electrolytes or creating nanocomposites. scielo.brnih.gov For example, combining ZnHCF with multi-walled carbon nanotubes (MWCNTs) has been shown to significantly enhance its electrochemical properties. scielo.br
Catalysis and Separation: The porous nature and redox activity of this compound make it a candidate for applications in catalysis and molecular separation. ontosight.ai
Sensors: Its porous structure is also advantageous for the development of chemical sensors. ontosight.ai
Solid Electrolytes: Recent studies have explored garnet-type zinc hexacyanoferrates as solid electrolytes for sodium-ion batteries, demonstrating high ionic conductivity. kit.edumdpi.com
In Coordination Chemistry:
Atypical Coordination: Zinc hexacyanoferrates can exhibit atypical coordination geometries. While transition metals in hexacyanometallates are typically found in octahedral coordination, hexagonal zinc phases can feature zinc atoms tetrahedrally coordinated to the nitrogen ends of the cyanide ligands. conicet.gov.ar This variation in coordination influences the material's properties. conicet.gov.ar
Structural Versatility: The synthesis of this compound can result in different crystal structures, such as cubic and rhombohedral phases, depending on the synthesis conditions. nih.govconicet.gov.aracs.org The crystal structure plays a crucial role in the material's electrochemical performance. acs.org For instance, the rhombohedral phase of sodium zinc hexacyanoferrate has shown excellent electrochemical stability. acs.org
Framework Chemistry: The [Fe(CN)₆] unit, a stable hexacyanoferrate(II) anion, forms the building block of the framework. quora.com The cyanide ligands bridge the iron and zinc centers, creating a robust and porous structure. ontosight.aiillinois.edu
Historical Trajectory and Evolution of Research on Zinc and Iron Hexacyanoferrates
The study of metal hexacyanoferrates dates back to the discovery of Prussian Blue in the early 18th century. Research into its analogues, including zinc-containing varieties, has evolved significantly over time.
Initially, the focus was on their fundamental properties, such as their use as pigments and their basic chemical characteristics. The zeolitic properties of compounds like K₂Zn₃[Fe(CN)₆]₂, allowing for the absorption of small molecules, were recognized early on. openreadings.eu
In recent decades, with the growing demand for advanced energy storage solutions, research has pivoted towards the electrochemical applications of zinc and iron hexacyanoferrates. openreadings.euscientific.net A significant portion of modern research investigates their use as cathode materials in aqueous rechargeable zinc-ion batteries (AZIBs). nih.govacs.org This has led to numerous studies aimed at understanding and improving their capacity, stability, and rate performance. scielo.brnih.govacs.org
Key developments in the research trajectory include:
Controlled Synthesis: Researchers have developed various synthesis methods, such as simple coprecipitation, to control the morphology, particle size, and crystallinity of zinc hexacyanoferrate, which in turn affects its properties. nih.govunesp.br
Electrochemical Characterization: Extensive electrochemical testing, including cyclic voltammetry and charge/discharge tests, has been conducted to evaluate the performance of these materials in battery systems. scielo.brscientific.netnih.gov
Structural Elucidation: Advanced characterization techniques like X-ray diffraction, scanning electron microscopy, and various spectroscopic methods have been employed to understand the crystal structure and its relationship with electrochemical behavior. scielo.brconicet.gov.arunesp.br
Performance Enhancement: Strategies such as creating composites with conductive materials like carbon nanotubes and doping with other metals have been explored to overcome challenges like poor cyclic stability and low capacity. scielo.bracs.org
The ongoing research continues to explore new synthesis routes, novel compositions, and a deeper understanding of the structure-property relationships to unlock the full potential of this compound and related materials. tudelft.nl
Data Tables
Electrochemical Properties of Zinc Hexacyanoferrate (ZnHCF) Cathodes
| Property | ZnHCF | Na-rich NaZnHCF | ZnHCF with Ni-containing electrolyte | ZnHCF/MWCNTs nanocomposite |
| Initial Discharging Capacity | 40.5 mA h g⁻¹ | 43.9 mA h g⁻¹ | - | - |
| Specific Capacity | 66.7 mA h g⁻¹ | 48.2 mA h g⁻¹ | 71.2 mA h g⁻¹ (at 100 mA g⁻¹) | 25.81 mA h g⁻¹ |
| Redox Voltage | 1.73 V | Two platforms | 1.4 to 1.8 V | 1.87/1.55 V |
| Cyclic Stability | Poor, decomposes | High | 93% Coulombic efficiency retention after 150 cycles | 55.77% capacity retention after 200 cycles |
| Initial Coulombic Efficiency | 67.4% | 63.1% | 93% | 100% |
| Data sourced from multiple studies investigating ZnHCF performance in aqueous zinc-ion batteries. scielo.brnih.gov |
Structural Properties of Zinc Hexacyanoferrate Variants
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| Zinc Hexacyanoferrate (ZnHCF) | Rhombohedral | R-3c | High crystallinity, cut-angle cubic structure | nih.gov |
| Na-rich NaZnHCF | Rhombic | - | Nanoplates with interstitial water | nih.gov |
| Hexagonal Zinc Hexacyanoferrate(III) | Hexagonal | R-3c | Tetrahedrally coordinated zinc | conicet.gov.ar |
| Garnet-type Zinc Hexacyanoferrates | Trigonal | R-3c | Large diffusion channels for alkaline ions | mdpi.com |
| This table highlights the structural diversity observed in zinc hexacyanoferrate compounds. |
Structure
2D Structure
Properties
Molecular Formula |
C6FeN6Zn2 |
|---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
dizinc;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.2Zn/c6*1-2;;;/q6*-1;3*+2 |
InChI Key |
ZAEAYFVVHCPYDI-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Zn+2].[Zn+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Dizinc;iron 2+ ;hexacyanide Architectures
Co-precipitation Synthesis Approaches
Co-precipitation is a widely utilized and straightforward method for synthesizing dizinc (B1255464);iron(2+);hexacyanide. nih.govsmolecule.com This technique generally involves the controlled mixing of a zinc salt solution, such as zinc chloride or zinc sulfate (B86663), with a potassium hexacyanoferrate(II) solution. smolecule.com The resulting reaction leads to the precipitation of dizinc;iron(2+);hexacyanide. smolecule.com The simplicity of this one-step process makes it highly adaptable for producing these materials. nih.govcityu.edu.hk
Control of Nucleation and Crystallite Growth Rates
The morphology and size of the final this compound product are significantly influenced by the nucleation and crystallite growth rates during co-precipitation. royalsocietypublishing.org Key parameters that govern these rates include precursor concentration, the rate of precursor addition, and temperature. royalsocietypublishing.orgmdpi.com
For instance, a higher concentration of precursor solutions can lead to faster nucleation, which often results in the formation of irregular particles. nih.govcityu.edu.hk Conversely, controlling the dropping speed of the precursor solutions allows for the synthesis of more defined particle shapes. smolecule.commdpi.com By carefully managing these conditions, researchers have been able to produce polyhedral zinc hexacyanoferrate particles with distinct cubooctahedral, truncated octahedral, or octahedral shapes. smolecule.com Slower, drop-by-drop addition of reagents under controlled reaction times promotes more efficient and simple control over nucleation and growth, leading to well-defined particle morphologies. mdpi.com
The Ostwald ripening process also plays a role, where smaller, less crystalline particles dissolve and redeposit onto larger, more crystalline particles, influencing the final size distribution and morphology. smolecule.com
Influence of Chelating Agents and Complexing Agents in Reaction Dynamics
Chelating and complexing agents are instrumental in modulating the reaction dynamics of co-precipitation synthesis, primarily by controlling the rate of reaction. royalsocietypublishing.org These agents form stable complexes with the metal ions, which then react more slowly with the hexacyanoferrate complex. royalsocietypublishing.org This deceleration of the nucleation and growth processes helps in achieving more uniform and well-defined crystal structures. rsc.org
Sodium citrate (B86180) is a commonly used chelating agent that has proven effective in controlling the stoichiometry and morphology of the resulting particles. royalsocietypublishing.orgacs.org By chelating with the metal salt, it slows down the precipitation reaction, leading to the formation of uniformly dispersed cubic structures. rsc.orgacs.org Similarly, citric acid can be introduced to retard the precipitation rate of Fe³⁺ with Fe(CN)₆³⁻, leading to the formation of smaller nanocrystals. rsc.org The use of surface modifiers like poly(vinylpyrrolidone) in conjunction with chelating agents can further ensure a uniformly dispersed cubic structure with sizes in the range of 1–3 μm. acs.org
The presence of formamide (B127407) as a complexing agent in the solvent mixture has also been shown to be important in controlling the morphology and surface characteristics of the resulting nanoparticles. unesp.br
Effects of Precursor Concentration and Iron Valence State on Product Morphology
The concentration of the precursor solutions and the valence state of the iron in the hexacyanoferrate complex are critical factors that dictate the morphology of the final this compound product. nih.govcityu.edu.hk
Higher precursor concentrations generally accelerate the nucleation process, which can lead to the formation of irregular particles. nih.gov Studies have shown that adjusting the concentration of reagents is a key strategy to control particle shape. mdpi.com
The valence state of the iron ion in the precursor, i.e., hexacyanoferrate(II) [Fe(CN)₆]⁴⁻ versus hexacyanoferrate(III) [Fe(CN)₆]³⁻, significantly impacts the resulting morphology. For example, using K₃[Fe(CN)₆] can result in a highly crystalline, regular cut-angle cubic morphology with dimensions ranging from 700 nm to 2 μm. nih.govresearchgate.net In contrast, using Na₄[Fe(CN)₆] can lead to the formation of well-defined rhombic nanoplates with an average particle size of 500 nm. nih.govresearchgate.net This highlights the profound influence of the iron's oxidation state on the crystallographic and morphological outcome of the synthesis.
Interfacial Synthesis Techniques for Film Formation
Interfacial synthesis has emerged as a valuable technique for the fabrication of thin films of this compound. scielo.br This method typically involves a reaction at the interface of two immiscible liquids, such as a cyclohexane/water mixture. scielo.brresearchgate.net This approach allows for the formation of homogeneous thin films directly on a substrate. researchgate.net
Furthermore, stable films of zinc hexacyanoferrate can be deposited on conductive substrates like glassy carbon using specific electrochemical protocols. researchgate.net This electrodeposition method allows for the in situ functionalization of the electrode surface, with the ability to tailor the film by controlling variables like applied potential and precursor concentration. researchgate.net
Nanomaterial Synthesis Strategies
The synthesis of this compound as nanomaterials has garnered significant interest due to the unique properties that arise at the nanoscale.
Preparation of Size-Controlled Nanoparticles
Controlling the size of this compound nanoparticles is crucial for many of their applications. Various strategies have been developed to achieve this.
One effective method is the use of ultracentrifuge processing. By subjecting a dispersion of as-synthesized nanoparticles to different centrifugal forces (e.g., 1700 g, 9000 g, and 20,000 g), it is possible to separate the nanoparticles into different size classes. aip.org This technique has been successfully used to obtain nanoparticles smaller than 100 nm, with the smallest class averaging around 58.8 nm. aip.org
The chemical coprecipitation method is also widely employed for synthesizing nanoparticles, with the reaction conditions being finely tuned to control particle size. researchgate.net The use of different solvent mixtures, such as water and formamide, can influence the size and chemical structure of the resulting nanoparticles. unesp.br Scanning electron microscopy has revealed that such methods can produce particles with an average size ranging from 50 to 200 nm. unesp.br
| Synthesis Method | Key Control Parameters | Resulting Morphology/Size | Reference |
| Co-precipitation | Dropping speed, precursor concentration | Polyhedral particles (cubooctahedral, truncated octahedral, octahedral) | smolecule.com |
| Co-precipitation | Precursor concentration, Iron valence state | Cut-angle cubic (700 nm - 2 µm) or Rhombic nanoplates (500 nm) | nih.govresearchgate.net |
| Co-precipitation with Chelating Agent | Sodium citrate, Poly(vinylpyrrolidone) | Uniformly dispersed cubic (1-3 µm) | acs.org |
| Interfacial Synthesis | Cyclohexane/water interface, with MWCNTs | Homogeneous thin films with 3D microporous structure | scielo.brresearchgate.net |
| Nanoparticle Synthesis | Ultracentrifuge processing | Size-controlled nanoparticles (<100 nm, avg. 58.8 nm) | aip.org |
| Nanoparticle Synthesis | Chemical co-precipitation in water/formamide | Irregular shape (50-200 nm) | unesp.br |
Impact of Solvent Mixtures on Particle Morphology and Surface Characteristics
The synthesis of this compound, a compound belonging to the Prussian blue analogue family, is significantly influenced by the solvent system employed during its precipitation. The choice of solvent or solvent mixture directly impacts nucleation and growth kinetics, thereby controlling the particle size, morphology, crystallinity, and surface properties of the resulting material.
Research into the synthesis of zinc hexacyanoferrate nanoparticles has demonstrated that using different volume ratios of a water and formamide mixture can control particle size. acs.org Although this study focused on the iron(III) analogue, the principles are relevant. The use of a water/formamide mixture was found to decrease the particle size compared to synthesis in a single solvent. acs.org The particle sizes were estimated from X-ray diffraction (XRD) data, with specific solvent ratios yielding distinct average crystallite sizes. acs.org For instance, investigations have shown that as the proportion of formamide in a water/formamide mixture changes, the resulting nanoparticle size varies, indicating that the solvent plays a crucial role in controlling morphology and surface characteristics. acs.orgnih.gov Scanning electron microscopy (SEM) has revealed that particles synthesized in such mixtures are predominantly irregular in shape, with average sizes ranging from 50 to 200 nm. acs.org
The solvent environment also modifies the surface energy of different crystal planes, which governs the growth orientation and final morphology of the crystals. researchgate.net While detailed studies on this compound are specific, the underlying principle is that solvent molecules can selectively interact with and stabilize certain crystal facets, promoting growth in a particular direction. researchgate.net This can lead to the formation of various morphologies, from irregular aggregates to well-defined nanocubes. acs.orgacs.org
In aqueous systems, the use of additives like natural surfactants can further direct the particle morphology. A novel green synthesis route using Sapindus mukorossi (a natural bio-surfactant) in water as a solvent resulted in the formation of monodispersed nanocubes of potassium zinc hexacyanoferrate with sizes ranging from 33 to 192 nm. acs.org This demonstrates that even within a single solvent like water, morphology can be finely tuned by introducing agents that modify the solid-liquid interfacial tension during particle formation.
Table 1: Effect of Water/Formamide Solvent Ratio on Zinc Hexacyanoferrate(III) Nanoparticle Size
| System ID | Water/Formamide Ratio (v/v) | Average Crystallite Size (nm) |
| ZnH-1 | 100% Water | 76.47 |
| ZnH-2 | 75% Water / 25% Formamide | 57.58 |
| ZnH-3 | 50% Water / 50% Formamide | 55.57 |
| ZnH-4 | 25% Water / 75% Formamide | 68.07 |
| Data sourced from a study on Zinc Hexacyanoferrate(III) nanoparticles, illustrating the principle of solvent mixture effects. acs.org |
Fabrication of Composite Materials and Thin Films
To enhance its functional properties and facilitate its use in various applications, this compound is frequently incorporated into composite materials or fabricated as thin films. These strategies aim to improve mechanical stability, electrical conductivity, thermal resistance, or to create functional devices.
Composite Materials: A common approach involves creating composites by combining this compound with a secondary material that acts as a matrix or support.
Polymeric Composites: this compound nanoparticles can be encapsulated within polymer matrices. For example, composites have been prepared by incorporating potassium-zinc hexacyanoferrate into a calcium alginate solution, which is then cross-linked to form stable beads. researchgate.net Another method involves the synthesis of poly-ether-sulfone (PES) coated zinc-hexacyanoferrate beads, creating a stable, food-grade material for selective adsorption. upes.ac.in These polymeric composites often exhibit improved handling and stability in aqueous environments. researchgate.netupes.ac.in
Carbon-Based Composites: To enhance electrochemical performance, especially for battery applications, this compound is often composited with conductive carbon materials. Thin films of a nanocomposite containing zinc hexacyanoferrate and multi-walled carbon nanotubes (MWCNTs) have been successfully prepared. mdpi.com These films, formed at a cyclohexane/water interface, show significantly improved specific capacity compared to the pure hexacyanoferrate film, demonstrating that the MWCNTs enhance the electrochemical properties. mdpi.com
Inorganic Composites: Loading nanocrystalline potassium zinc hexacyanoferrate onto a nanoscale magnetite (iron ferrite) substrate is another effective strategy. nih.govresearchgate.net This not only imparts magnetic properties to the composite, allowing for easy separation, but has also been shown to increase the thermal stability of the hexacyanoferrate component. nih.govresearchgate.net
Thin Films: The fabrication of thin films is crucial for applications in sensors, electrochromic devices, and batteries.
Electrochemical Deposition: A primary method for forming thin films of this compound is electrochemical deposition. Stable, adherent films can be grown on conductive substrates like glassy carbon (GC) by cycling the potential in a solution containing the precursor ions. researchgate.netacs.org This in-situ generation allows for direct functionalization of electrode surfaces, with film properties being controllable through experimental variables like applied potential and precursor concentration. acs.org Such electrodeposited films have been shown to be stable even after drying and re-wetting processes and exhibit a cubic morphology. researchgate.netacs.org A two-step electrodeposition method has also been proposed for preparing composite films for electrochromic applications. smolecule.com
Direct Modification: A thin film of zinc hexacyanoferrate can be formed directly on a zinc metal electrode. mdpi.com This method produces a strongly attached, stable electroactive film. A key advantage is that the film formation is not dependent on the ratio of precursor species in the solution, as the zinc ions are supplied directly from the electrode surface. mdpi.com
Interfacial and Layer-by-Layer Assembly: Thin films can also be formed at a liquid-liquid interface, such as the spontaneous formation of a ZnHCF/MWCNT film at a cyclohexane/water interface. mdpi.com Furthermore, layer-by-layer (LbL) assembly, which involves the alternating adsorption of cationic and anionic species, is a viable technique for creating ultrathin films of Prussian blue analogues and their composites on various substrates. acs.orgresearchgate.net
Post-Synthetic Modification via Thermal Treatment and its Structural Implications
Thermal treatment, or annealing, is a critical post-synthetic modification technique used to alter the structure, composition, and properties of this compound. The implications of heating the material range from simple water removal to significant structural transformations and decomposition.
Thermogravimetric analysis (TGA) provides insight into the thermal stability and compositional changes of zinc hexacyanoferrate. TGA studies show that an initial weight loss, typically occurring below 380 °C, corresponds to the removal of both adsorbed and coordinated water molecules from the crystal lattice. acs.orgacs.org For some synthesized zinc hexacyanoferrates, this water content is minimal, with only a moderate weight loss of about 2.5 wt% observed up to 380 °C. acs.orgacs.org At temperatures above approximately 400 °C, a more significant weight loss occurs, which is attributed to the collapse and decomposition of the cyanide framework. acs.orgresearchgate.net
Heating can induce profound changes in the crystal structure. For zinc ferricyanide (B76249) (the Fe(III) analogue), thermal decomposition is reportedly preceded by a structural transformation from a cubic to a hexagonal phase. researchgate.net Further heating leads to a progressive decomposition process where cyanide groups are liberated, causing the reduction of the iron center from Fe(III) to Fe(II), forming the more thermally stable hexacyanoferrate(II). researchgate.net Studies on analogous copper hexacyanoferrate systems also show that increasing the annealing temperature leads to a change in the relative intensities of Fourier-transform infrared (FTIR) spectroscopy peaks corresponding to Fe(III)-CN and Fe(II)-CN groups, confirming a change in the oxidation state of iron within the lattice. mdpi.com
The controlled calcination of zinc hexacyanoferrate precursors can be used to synthesize new materials. For instance, the thermal decomposition of a hydrotalcite containing zinc, aluminum, and interlayer hexacyanoferrate(III) anions at 600 °C yields a mixture of zinc oxide (ZnO) and a ZnFeyAl2-yO4 spinel phase. researchgate.net The pyrolysis of the cyanide ligands is believed to increase the reactivity of the iron, influencing the final product phases. researchgate.net
Furthermore, thermal treatment can be employed to modify the porosity of the material. The rapid evacuation of water molecules from the crystal lattice at elevated drying temperatures can contribute to the creation of supplementary pores, thereby increasing the surface area and pore volume of the material. mdpi.com For example, porous ZnO sheets have been successfully synthesized via post-annealing procedures, where the porosity can be tuned by changing the annealing temperature and atmosphere. nih.gov This principle suggests that controlled thermal treatment can be a tool to engineer the porosity of this compound and its composites.
Table 2: Thermal Decomposition Stages of Zinc Hexacyanoferrate from TGA
| Temperature Range (°C) | Weight Loss (%) | Associated Process | Reference |
| < 380 | ~2.5 | Removal of adsorbed and coordinated water | acs.orgacs.org |
| > 400 | Significant | Collapse and decomposition of the cyanide framework | acs.orgresearchgate.net |
| 377 - 460 | > 20 | Dehydroxylation and loss of cyanide units (in hydrotalcite composite) | researchgate.net |
| Data compiled from TGA studies on zinc hexacyanoferrate and related composites. acs.orgresearchgate.netacs.orgresearchgate.net |
Advanced Characterization Techniques and Structural Elucidation of Dizinc;iron 2+ ;hexacyanide
Crystallographic Investigations
Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms within the crystal lattice of Dizinc (B1255464);iron(2+);hexacyanide. This information is fundamental to understanding its physical and chemical properties.
X-ray Diffraction (XRD) is a primary tool for analyzing the crystal structure of Dizinc;iron(2+);hexacyanide. The technique confirms the crystalline nature of the material and allows for phase identification by comparing the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).
Prussian Blue analogues like zinc hexacyanoferrate can crystallize in various structures, most commonly cubic or rhombohedral. researchgate.netresearchgate.net For instance, zinc hexacyanoferrate with the stoichiometry Zn₃[Fe(CN)₆]₂ has been identified with a cubic phase (JCPDS No. 38-0687) as well as a rhombohedral structure (JCPDS No. 38-0688). researchgate.netsemanticscholar.org The general structure consists of a robust three-dimensional framework where FeC₆ octahedra and zinc-nitrogen coordinated polyhedra (e.g., ZnN₄ tetrahedra) are linked by bridging cyanide (C≡N) ligands. researchgate.netresearchgate.net This framework creates interstitial sites that can accommodate water molecules and other ions.
Studies on Zn₂[Fe(CN)₆]·nH₂O have shown that its synthesis and hydration state can influence the XRD pattern. For example, moist samples may show evidence of a hydrogen form, HZn₁₅Fe(CN)₆·4.5H₂O, which is a product of reversible hydrolysis and is not typically observed in air-dried samples. researchgate.net The synthesis conditions, such as reactant concentrations and temperature, play a crucial role in determining the final crystal structure and particle morphology of the resulting zinc hexacyanoferrate compound. researchgate.netmdpi.com
Table 1: Reported Crystallographic Data for Zinc Hexacyanoferrate Compounds
| Compound Formula | Crystal System | Space Group | JCPDS No. |
|---|---|---|---|
| Zn₃[Fe(CN)₆]₂ | Cubic | - | 38-0687 |
| Zn₃[Fe(CN)₆]₂ | Rhombohedral | - | 38-0688 |
| Na₂Zn₃[Fe(CN)₆]₂·9H₂O | Rhombohedral | R-3c | 36-0539 |
Single Crystal X-ray Diffraction (SCXRD) offers the most precise method for determining atomic coordinates, bond lengths, and bond angles within a crystalline material. mdpi.com While growing single crystals of this compound suitable for SCXRD can be challenging, the technique has been successfully applied to a wide range of related Prussian Blue analogues.
These studies confirm the characteristic framework structure where transition metal ions are bridged by cyanide ligands. For the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, the iron is octahedrally coordinated by the carbon atoms of the six cyanide ligands. materialsproject.org In bimetallic analogues, this creates a highly regular and often porous structure. SCXRD analysis reveals that the incorporation of different cations (like Zn²⁺) and the presence of coordinated or zeolitic water molecules can lead to slight distortions from the ideal cubic symmetry, resulting in lower symmetry crystal systems such as monoclinic or rhombohedral structures. researchgate.net This detailed structural information is vital for correlating the material's structure with its observed properties.
Spectroscopic Analysis
Spectroscopic methods probe the interaction of electromagnetic radiation with the compound, providing information on bonding, functional groups, electronic structure, and vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound, particularly the cyanide ligand. The most prominent feature in the FT-IR spectrum of hexacyanoferrate compounds is the intense stretching vibration of the cyanide triple bond (ν(C≡N)).
The position of this ν(C≡N) band is highly sensitive to the oxidation state of the iron atom and the nature of the metal ion coordinated to the nitrogen end of the cyanide bridge. For hexacyanoferrate(II) complexes, where iron is in the +2 oxidation state, the ν(C≡N) band typically appears in the 2000–2100 cm⁻¹ region. nih.gov This is a lower frequency compared to hexacyanoferrate(III) complexes, a shift attributed to the greater extent of π-backbonding from Fe(II) to the π* antibonding orbitals of the cyanide ligand, which weakens the C≡N bond. nih.gov The presence of zinc coordinated to the nitrogen atoms influences the electronic environment and can cause shifts in the band position. mdpi.com Additionally, broad absorption bands in the 3000-3600 cm⁻¹ region and a bending mode around 1600-1630 cm⁻¹ are characteristic of O-H vibrations from lattice or coordinated water molecules.
Table 2: Typical Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000-3600 | O-H stretching (water) |
| ~2050-2090 | C≡N stretching (Fe²⁺-CN-Zn²⁺) |
| ~1600-1630 | H-O-H bending (water) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions. The spectra of Prussian Blue analogues are typically characterized by broad and intense absorption bands known as intervalence charge transfer or metal-to-metal charge transfer (MMCT) bands. iaea.orgchemeurope.com
In compounds containing two different metal ions in different oxidation states, the absorption of a photon can promote an electron from one metal center to another via the bridging ligand. For this compound, which contains Fe(II) and Zn(II), a classic MMCT band like that seen in Prussian Blue (Fe(II) to Fe(III)) is not expected as both metals are in a reduced state and zinc(II) has a filled d-shell. chemeurope.com However, electronic transitions can still occur. These include d-d transitions within the iron center (which are typically weak) and ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from the cyanide ligand orbitals to the metal d-orbitals. rsc.org UV-Vis spectra of zinc hexacyanoferrate films have been recorded in the 200-800 nm range, encompassing these potential transitions. semanticscholar.org
Raman spectroscopy is a complementary vibrational technique to FT-IR that is particularly sensitive to the symmetric vibrations of the cyano-bridged framework and the oxidation states of the metal ions. researchgate.net The primary feature in the Raman spectrum of this compound is the C≡N stretching mode, which typically appears as a strong, sharp peak between 2000 and 2200 cm⁻¹. researchgate.net
The exact frequency of the ν(C≡N) band provides a diagnostic tool for the local electronic environment. Studies have shown that the ν(C≡N) frequency for Fe(II)-CN-M(II) bridges (where M is a divalent metal like Zn) typically falls in the 2060–2110 cm⁻¹ range. aip.org The presence of any oxidized Fe(III) sites would give rise to bands at higher wavenumbers (ca. 2150-2190 cm⁻¹). researchgate.net
In addition to the cyanide stretching modes, low-frequency Raman bands corresponding to the metal-ligand vibrations can be observed. These include Fe-C and Zn-N stretching and Fe-C-N bending modes, which provide further structural information. For zinc hexacyanoferrate, Fe-C stretching vibrations have been identified around 517 and 602 cm⁻¹. researchgate.net
Table 3: Key Raman Shifts for Zinc Hexacyanoferrate(II)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2090-2120 | A₁g symmetric C≡N stretching (Fe²⁺-CN) |
| ~517, 602 | Fe-C stretching |
Mössbauer Spectroscopy for Iron Oxidation States and Spin States
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei, providing valuable insights into oxidation states, spin states, and site symmetry. In the study of this compound, this method is instrumental in confirming the +2 oxidation state of iron within the hexacyanide complex.
The key parameters derived from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state of the iron atom. For this compound, the iron is in the form of the ferrocyanide ion, [Fe(CN)₆]⁴⁻. In this low-spin Fe(II) state, the d-electrons effectively shield the nuclear charge from the s-electrons, resulting in a characteristic isomer shift.
Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. In an ideal octahedral geometry, as is expected for the [Fe(CN)₆]⁴⁻ anion, the EFG should be zero, resulting in a single absorption line (no quadrupole splitting). However, distortions from perfect octahedral symmetry, which can be caused by factors such as crystal packing, hydration, or the nature of the counter-ions (in this case, dizinc), can lead to a non-zero EFG and thus, observable quadrupole splitting. The presence and magnitude of this splitting provide information about the local symmetry around the iron nucleus.
For iron in the ferrocyanide complex, the low-spin Fe(II) configuration (t₂g⁶) results in a spherically symmetric distribution of d-electrons. Therefore, any observed quadrupole splitting is primarily due to the lattice contribution to the EFG. Studies on various ferrocyanide complexes have shown that the isomer shifts for the low-spin Fe(II) state typically fall in a narrow range. semanticscholar.org The observation of a small quadrupole splitting in the Mössbauer spectrum of this compound would indicate a slight distortion of the [Fe(CN)₆]⁴⁻ octahedra within the crystal lattice.
Table 1: Representative Mössbauer Parameters for Low-Spin Fe(II) in Hexacyanoferrate Complexes
| Parameter | Typical Value Range | Information Provided |
| Isomer Shift (IS) (mm/s relative to α-Fe) | ~0.0 to +0.3 | Confirms Fe(II) oxidation state |
| Quadrupole Splitting (QS) (mm/s) | 0.0 to ~0.8 | Indicates distortion from perfect octahedral symmetry |
Note: Specific values for this compound require experimental determination but are expected to fall within these ranges.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State (where applicable for related complexes)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. While solution-state NMR is widely used, solid-state NMR (ssNMR) is particularly relevant for characterizing insoluble materials like this compound. wikipedia.orgnih.gov
For related metal-hexacyanoferrate complexes, ssNMR can provide information on the local environment of NMR-active nuclei. The primary nuclei of interest in this compound would be ¹³C, ¹⁴N, and potentially ⁶⁷Zn. The low-spin Fe(II) center is diamagnetic, which simplifies the NMR spectrum by avoiding the large shifts and line broadening associated with paramagnetic centers.
¹³C Solid-State NMR: The cyanide ligands provide a direct probe of the metal-ligand interaction. The ¹³C chemical shift of the cyanide group is sensitive to the nature of the metal ions it is bonded to (both the iron and the zinc). In the solid state, the ¹³C signal will be influenced by chemical shift anisotropy (CSA), which arises from the orientation-dependent magnetic shielding of the nucleus. Magic Angle Spinning (MAS) is a technique used in ssNMR to average out this anisotropy and obtain sharper, solution-like spectra. wikipedia.orgemory.edu The isotropic chemical shift can help to distinguish between different cyanide environments within the crystal lattice.
¹⁴N and ¹⁵N Solid-State NMR: Nitrogen NMR can also provide valuable structural information. ¹⁴N is a quadrupolar nucleus (spin I > 1/2), which often leads to very broad signals that can be difficult to observe. nih.gov Isotopic enrichment with ¹⁵N (a spin-1/2 nucleus) can be employed to obtain high-resolution spectra, although this increases the cost of the analysis. The nitrogen chemical shifts are also sensitive to the coordination environment.
⁶⁷Zn Solid-State NMR: ⁶⁷Zn is the only NMR-active isotope of zinc. However, it is a quadrupolar nucleus with low natural abundance and a low gyromagnetic ratio, making it a challenging nucleus to study. huji.ac.ilpascal-man.com The large quadrupole moment often results in very broad lines, even with MAS. huji.ac.il For this compound, ⁶⁷Zn NMR could potentially provide information about the zinc coordination environment, but the experiment would be technically demanding.
In general, for related diamagnetic metal hexacyanometallates, ssNMR can be used to:
Confirm the presence of the cyanide ligand and probe its bonding environment.
Identify the number of crystallographically inequivalent cyanide or metal sites.
Provide information about the local symmetry and coordination of the metal ions.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov this compound, in its pure form, consists of Zn²⁺ and low-spin Fe²⁺ (d⁶) in the [Fe(CN)₆]⁴⁻ complex. The low-spin d⁶ configuration has all electrons paired (S=0). Therefore, pure, stoichiometric this compound is diamagnetic and would be EPR silent.
However, EPR spectroscopy can be a powerful tool for detecting and characterizing paramagnetic impurities or defects within the material. researchgate.netscispace.com Potential paramagnetic centers that could be present in a sample of this compound include:
Fe(III) species: Oxidation of the ferrocyanide ([Fe(CN)₆]⁴⁻) to ferricyanide (B76249) ([Fe(CN)₆]³⁻) would result in a low-spin Fe³⁺ (d⁵) center with one unpaired electron (S=1/2). This would give rise to a characteristic EPR signal. The g-values and hyperfine coupling constants of this signal could confirm the presence of ferricyanide.
Other transition metal impurities: If other transition metals with unpaired electrons are present as impurities in the zinc salt or the ferrocyanide precursor, they could be detected by EPR.
Lattice defects: In some cases, defects in the crystal lattice can trap unpaired electrons, leading to an EPR signal.
The utility of EPR in the context of this compound is therefore primarily as a highly sensitive probe for quality control and for studying degradation or redox processes. For instance, if the material were to be used in an application where it might undergo oxidation, EPR could be used to monitor the formation of Fe(III) centers. The absence of an EPR signal would be a strong indicator of the purity and diamagnetic nature of the compound, confirming the Fe(II) oxidation state.
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) for Surface Topography and Particle Shape
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission Scanning Electron Microscopy (FE-SEM), are indispensable tools for characterizing the surface topography, particle size, and morphology of solid materials like this compound. nih.govnih.gov These techniques scan a focused beam of electrons across the sample's surface, and the resulting interactions are detected to form an image.
Key Information Obtained from SEM/FE-SEM:
Particle Size and Distribution: By analyzing the micrographs, the average particle size and the distribution of sizes within the sample can be determined. This is crucial as the particle size can influence properties like reactivity and surface area.
Surface Topography: FE-SEM, with its superior resolution, can provide detailed information about the surface texture of the particles, including the presence of smaller grains, pores, or other surface features. nih.gov
Agglomeration State: These techniques clearly show the extent to which primary particles have agglomerated to form larger secondary structures. The degree of agglomeration can impact the material's handling and performance in various applications.
For instance, different preparation methods for zinc ferrocyanides have been shown to yield products with distinct morphologies. nih.gov Precipitation methods may lead to the formation of fine, agglomerated particles, while other techniques might produce more well-defined crystals. FE-SEM analysis would be particularly useful in visualizing the fine details of these structures.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure and nanostructure of materials. researchgate.netresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through.
Key Insights from TEM Analysis:
Nanoparticle Characterization: If this compound is synthesized in the form of nanoparticles, TEM is essential for accurately determining their size, shape, and size distribution with high precision. researchgate.net
Crystallinity and Lattice Fringes: High-resolution TEM (HR-TEM) can resolve the crystal lattice of the material. The resulting images of lattice fringes can be used to measure interplanar spacings, which can then be compared to data from X-ray diffraction (XRD) to confirm the crystal structure.
Internal Defects: TEM can reveal the presence of internal defects within the crystals, such as dislocations or stacking faults.
Selected Area Electron Diffraction (SAED): By focusing the electron beam on a small area of the sample, a diffraction pattern (SAED pattern) can be obtained. This pattern provides information about the crystallinity and crystal structure of that specific area, helping to distinguish between crystalline and amorphous regions.
The combination of bright-field imaging, HR-TEM, and SAED makes TEM a powerful technique for a comprehensive nanostructural analysis of this compound, providing information that is complementary to the surface-sensitive techniques of SEM and FE-SEM.
Elemental and Compositional Analysis
Determining the elemental composition of this compound is crucial to confirm its stoichiometry and purity. Various analytical techniques can be employed for this purpose, often in conjunction with microscopic methods.
One common technique is Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , which is frequently coupled with SEM or TEM. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, and by detecting and analyzing them, the elemental composition of the sample can be determined. EDS can provide a qualitative and semi-quantitative analysis of the elements present, such as zinc, iron, carbon, and nitrogen. It can also be used to create elemental maps, showing the spatial distribution of these elements across the sample's surface.
For more precise quantitative analysis, other methods are typically used:
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining the concentration of metals. A digested sample of this compound would be introduced into a high-temperature plasma, which excites the atoms. The emitted light (in ICP-OES) or the mass of the resulting ions (in ICP-MS) is measured to quantify the amounts of zinc and iron.
CHNS Elemental Analysis: This combustion-based method is used to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur. For this compound, it would be used to quantify the carbon and nitrogen content from the cyanide ligands.
The combination of these techniques allows for a thorough verification of the empirical formula of the compound. For example, analysis of various zinc ferrocyanide precipitates has shown that the ratio of zinc to iron can vary depending on the preparation conditions, leading to different stoichiometries. scispace.comnii.ac.jp
Table 2: Summary of Elemental Analysis Techniques for this compound
| Technique | Elements Detected | Type of Analysis | Key Information |
| EDS/EDX | Zn, Fe, C, N, O (and others > Be) | Qualitative & Semi-quantitative | Elemental composition, purity, elemental mapping |
| ICP-OES/MS | Zn, Fe (and other metals) | Quantitative | Precise metal ratios (Zn:Fe) |
| CHNS Analysis | C, N | Quantitative | Confirmation of cyanide content |
By integrating the results from these advanced characterization techniques, a comprehensive understanding of the structural, morphological, and compositional properties of this compound can be achieved.
Elemental Analysis (CHN) for Stoichiometry
The procedure involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, including carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas), are separated and quantified by a detector. The absence of hydrogen in the anhydrous form of the compound (Zn₂[Fe(CN)₆]) means the theoretical hydrogen percentage is zero. Any detection of hydrogen would indicate the presence of water of hydration, suggesting a hydrated formula such as Zn₂[Fe(CN)₆]·xH₂O.
The experimentally determined percentages of carbon and nitrogen are compared against the theoretical values calculated from the compound's proposed formula. A close correlation between the experimental and calculated values provides strong evidence for the correct stoichiometry and purity of the sample. researchgate.netscience-share.com
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 21.05% | 21.12% |
| Hydrogen (H) | 0.00% | <0.1% |
| Nitrogen (N) | 24.54% | 24.48% |
Atomic Absorption Spectroscopy (AAS) for Metal Content Quantification
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and quantitative technique used to determine the concentration of specific metal elements in a sample. epa.gov For this compound, AAS is the method of choice for accurately quantifying the mass percentages of both zinc and iron, thereby confirming the 2:1 molar ratio of zinc to iron.
The principle of AAS involves atomizing a sample, typically after acid digestion to bring the metals into solution, in a high-temperature flame. A light beam from a hollow cathode lamp, containing the element of interest (either zinc or iron), is passed through the atomized sample. The ground-state atoms in the flame absorb light at a characteristic wavelength, and the amount of absorption is directly proportional to the concentration of the element in the sample. epa.govscielo.br
For accurate quantification, a calibration curve is generated using standard solutions of known metal concentrations. Potential spectral interferences, such as the proximity of an iron absorption line (213.859 nm) to the primary zinc line (213.856 nm), must be accounted for, often by using background correction methods or choosing alternative, non-interfering wavelengths. researchgate.netshimadzu.com
| Parameter | Zinc (Zn) | Iron (Fe) |
|---|---|---|
| Wavelength | 213.9 nm | 248.3 nm |
| Flame Type | Air-Acetylene | Air-Acetylene |
| Background Correction | Deuterium (D₂) or Self-Reversal (SR) | Deuterium (D₂) |
| Linear Range | 0.01 - 1 mg L⁻¹ | 0.1 - 4 mg L⁻¹ |
Data synthesized from sources. scielo.brthermofisher.com
A comparison of the experimental weight percentages of zinc and iron obtained from AAS with the theoretical values provides definitive confirmation of the compound's metallic composition.
Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Localized Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique, typically integrated with a Scanning Electron Microscope (SEM), that provides qualitative and semi-quantitative elemental analysis of a sample's surface. nih.gov It is used to confirm the presence and spatial distribution of the constituent elements (Zinc, Iron, Carbon, and Nitrogen) in this compound.
During EDX analysis, a focused beam of high-energy electrons bombards the sample, causing the ejection of core-shell electrons from the atoms within the specimen. Electrons from higher energy shells then drop to fill these vacancies, releasing energy in the form of characteristic X-rays. The energy of these X-rays is unique to each element, acting as an elemental fingerprint. nih.govyoutube.com
An EDX spectrum displays peaks corresponding to the characteristic X-ray energies of the elements present. The peak heights or areas can be used for semi-quantitative analysis, providing the relative abundance of each element in the analyzed area, often expressed as weight percent or atomic percent. youtube.com Furthermore, EDX mapping can be employed to visualize the distribution of zinc and iron across the sample, providing insights into its homogeneity. researchgate.net Studies comparing AAS and EDX have found that EDX is a rapid, cost-effective, and non-destructive technique that yields results highly correlated with those from AAS. thepharmajournal.com
| Element | Theoretical Weight % | Experimental Weight % | Theoretical Atomic % | Experimental Atomic % |
|---|---|---|---|---|
| C | 21.05% | 21.5% | 46.15% | 46.5% |
| N | 24.54% | 24.1% | 46.15% | 44.8% |
| Fe | 16.30% | 16.1% | 7.69% | 7.5% |
| Zn | 38.11% | 38.3% | 15.38% | 15.2% |
Thermal Decomposition Pathways and Mechanistic Studies
Understanding the thermal stability and decomposition behavior of this compound is critical for its potential applications, particularly at elevated temperatures. Mechanistic studies, typically employing techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), elucidate the sequence of chemical transformations the compound undergoes upon heating.
While specific studies on this compound are not extensively detailed, its decomposition pathway can be inferred from the well-documented behavior of analogous Prussian blue compounds and other hexacyanoferrates. researchgate.netresearchgate.netnih.gov The thermal decomposition in an inert or oxidizing atmosphere is expected to be a multi-stage process.
Dehydration: If the compound is in a hydrated form (Zn₂[Fe(CN)₆]·xH₂O), the initial mass loss observed, typically below 200°C, corresponds to the endothermic release of water molecules. researchgate.net
Decomposition of the Hexacyanoferrate Complex: At higher temperatures, the [Fe(CN)₆]⁴⁻ complex begins to break down. This is a complex step involving the cleavage of C-N and Fe-C bonds, leading to the release of volatile products such as cyanogen (B1215507) gas ((CN)₂). researchgate.net This stage is often associated with significant mass loss.
Formation of Final Products: The nature of the final solid products is highly dependent on the atmosphere. In an inert atmosphere, the decomposition may lead to the formation of metal carbides or a mixture of metals. researchgate.net In an oxidizing atmosphere (air), the zinc and iron components are expected to oxidize, ultimately forming a mixture of stable metal oxides, primarily zinc oxide (ZnO) and an iron oxide such as hematite (B75146) (Fe₂O₃) or magnetite (Fe₃O₄). researchgate.netresearchgate.net
The decomposition of related Co-Fe Prussian blue analogues has been shown to be a gradual, multi-step process involving intermediates with varying oxidation states before the final formation of mixed metal oxides above 400°C. researchgate.netnih.gov
| Decomposition Step | Approximate Temperature Range (°C) | Process | Solid Products |
|---|---|---|---|
| I | < 200 °C | Dehydration (if hydrated) | Anhydrous Zn₂[Fe(CN)₆] |
| II | 250 - 400 °C | Breakdown of the [Fe(CN)₆]⁴⁻ complex; release of (CN)₂ | Intermediate metal-cyanide/carbide species |
| III | > 400 °C | Oxidation of metals and residual carbon | ZnO + Fe₂O₃ (or other iron oxides) |
Pathway proposed based on analogous compounds. researchgate.netresearchgate.netnih.gov
Electrochemical Behavior and Redox Mechanisms of Dizinc;iron 2+ ;hexacyanide
Cyclic Voltammetry (CV) Studies for Redox Processes and Reversibility
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of electroactive species like dizinc (B1255464);iron(2+);hexacyanide. phadkeinstruments.com It provides significant insights into the reversibility of electron transfer processes and the stability of the material during repeated electrochemical cycling. phadkeinstruments.comasdlib.org In a typical CV experiment, the potential is swept linearly to a set vertex potential and then reversed. The resulting current is plotted against the applied potential, producing a cyclic voltammogram that reveals characteristic oxidation and reduction peaks. asdlib.org For a well-behaved, reversible system like the ferricyanide (B76249)/ferrocyanide couple, the separation between the anodic and cathodic peak potentials (ΔEp) is close to the theoretical value, and the ratio of peak currents is approximately one. asdlib.orgmdpi.com
The primary redox activity in dizinc;iron(2+);hexacyanide is centered on the iron ions within the hexacyanoferrate complex. Cyclic voltammetry studies clearly identify a pair of redox peaks corresponding to the one-electron transfer reaction of the Fe(II)/Fe(III) couple. mdpi.commdpi.com The fundamental reaction is represented as:
[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻ mdpi.com
In the context of a this compound electrode, this process is coupled with the insertion or extraction of charge-balancing cations from the electrolyte into the crystal lattice. During the anodic scan (oxidation), Fe(II) is oxidized to Fe(III), a process accompanied by the deintercalation of cations (like Zn²⁺) to maintain charge neutrality. Conversely, during the cathodic scan (reduction), Fe(III) is reduced back to Fe(II), which drives the re-insertion of cations into the framework. mdpi.com The potentials at which these peaks occur provide thermodynamic information about the redox reaction. phadkeinstruments.com For instance, in some systems, the redox pair corresponding to Fe³⁺/Fe²⁺ can be distinguished at specific potentials, such as around 0.75 V for reduction. mdpi.com The stability and reversibility of these peaks over multiple cycles are critical indicators of the material's potential for practical applications.
The composition of the electrolyte has a profound impact on the electrochemical performance, stability, and reaction mechanisms of this compound electrodes. Key factors include the type of salt, its concentration, and the presence of additives.
Electrolyte Salt and Anions: The choice of zinc salt in the electrolyte can significantly affect the stability of the electrode. For example, some metal hexacyanoferrates exhibit improved lifespan and capacity retention when using zinc triflate (Zn(OTf)₂) electrolyte compared to zinc sulfate (B86663) (ZnSO₄). rsc.org This improvement is attributed to the anions in Zn(OTf)₂ being strongly adsorbed on the electrode surface, which can hinder side reactions like water oxidation and reduce the dissolution of the active material. rsc.org However, this compound itself is known to undergo rapid dissolution in common aqueous electrolytes, which is a major obstacle to its application. doi.org
Electrolyte Concentration: The concentration of the electrolyte influences ionic conductivity and the interaction between ions. Studies on related hexacyanoferrates have shown that charge-discharge capacity can initially increase with electrolyte concentration up to an optimal point (e.g., 2.0 mol dm⁻³), after which it decreases. researchgate.netscientific.net This decrease at higher concentrations can be due to strong interactions between the zinc cations and the anions, which may hinder ion mobility and affect the interfacial reactions. researchgate.net
Specialized Electrolytes: To combat the issue of dissolution, specialized electrolytes have been developed. For instance, a ternary NaClO₄-H₂O-polyethylene glycol (PEG) electrolyte has been shown to dramatically improve the cycling stability of this compound. doi.org In this system, the electrode maintained over 94% of its capacity after 100 cycles, whereas in a standard Na₂SO₄ electrolyte, a rapid loss of capacity was observed, accompanied by the dissolution of the active material into the electrolyte. doi.org The improved stability is attributed to the suppression of material dissolution and detrimental phase transitions. doi.orgacs.org
The table below summarizes the effect of different electrolytes on the performance of this compound.
| Electrolyte | Key Observation | Performance Impact | Source |
| Na₂SO₄ (aqueous) | Rapid dissolution of the active material. | Fast capacity fading. | doi.org |
| NaClO₄-H₂O-PEG (ternary) | Suppresses dissolution. | Excellent cycling stability (94% capacity retention after 100 cycles). | doi.org |
| Zn(NO₃)₂ (varied conc.) | Performance degradation above a certain concentration. | Strong ion-ion interactions at high concentrations reduce capacity. | researchgate.net |
| Zn(OTf)₂ (in related systems) | Anion adsorption on the electrode surface. | Reduced decomposition of the active material and improved lifespan. | rsc.org |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes occurring within a battery, such as charge transfer resistance and ion diffusion. magnascientiapub.commdpi.com The technique involves applying a small sinusoidal AC voltage or current signal over a wide range of frequencies and measuring the impedance response. magnascientiapub.com
An EIS spectrum, typically plotted as a Nyquist plot, can be divided into different regions:
High-frequency region: The intercept with the real axis represents the uncompensated resistance (Ru), which includes the electrolyte resistance and contact resistances. acs.org
Mid-frequency region: A semicircle is often observed, the diameter of which corresponds to the charge transfer resistance (Rct) at the electrode-electrolyte interface. magnascientiapub.com This resistance is inversely related to the rate of the electrochemical redox reaction; a smaller semicircle indicates faster charge transfer kinetics. researchgate.net
Low-frequency region: A sloping line, known as the Warburg impedance, is characteristic of the diffusion of ions within the electrode material. magnascientiapub.com
For this compound, EIS studies can reveal how modifications to the electrode or electrolyte affect the kinetics. For example, changes in the Rct value before and after cycling can indicate the stability of the electrode-electrolyte interface. A stable interface would show little variation in the impedance curves after polarization or cycling. researchgate.net
In Situ and Operando Electrochemical Characterization Techniques
Operando X-ray diffraction (XRD) is a primary tool for tracking the evolution of the crystalline structure of an electrode material during electrochemical cycling. oaepublish.commalvernpanalytical.com By collecting XRD patterns in real-time as the cell operates, it is possible to identify phase transitions, track changes in lattice parameters, and observe the formation of any new crystalline phases. whut.edu.cnnih.gov
For Prussian blue analogues like this compound, zinc ion insertion and extraction can induce significant structural changes. acs.org Operando XRD can directly observe the transition between different crystallographic phases (e.g., cubic to rhombohedral) that occur during charge and discharge. acs.org For example, studies on manganese-substituted zinc hexacyanoferrate have shown that Mn substitution suppresses the vigorous cubic–rhombohedral phase transition, leading to a more stable solid-solution reaction mechanism and improved cycling performance. acs.org The shifting of diffraction peaks to different 2θ positions during cycling provides direct evidence of the expansion and contraction of the crystal lattice as zinc ions are inserted and removed, confirming the intercalation mechanism. whut.edu.cnresearchgate.net
Kinetic Studies of Electron Transfer Processes
The kinetics of electron transfer are fundamental to the rate performance of an electrode material. The rate at which electrons are transferred between the electrode and the redox-active species (the Fe(II)/Fe(III) centers in this case) can be a limiting factor in how quickly the battery can be charged and discharged. The heterogeneous electron transfer rate constant, k⁰, is a key parameter used to quantify these kinetics. mdpi.com
For the hexacyanoferrate II/III redox couple, the electron transfer is generally considered to be fast, often falling into the reversible or quasi-reversible kinetic range. mdpi.com However, the actual rate is highly dependent on the electrode surface, the electrolyte, and the specific structure of the hexacyanoferrate compound. mdpi.com Kinetic studies often employ electrochemical techniques like cyclic voltammetry at various scan rates. According to the Randles-Ševčík equation, the peak current in a reversible system is directly proportional to the square root of the scan rate. chemrxiv.org Deviations from this relationship can indicate kinetic limitations. By analyzing the peak separation (ΔEp) and its dependence on the scan rate, it is possible to estimate the electron transfer rate constant. acs.org
Ion Exchange and Intercalation Chemistry of Dizinc;iron 2+ ;hexacyanide
Mechanisms of Monovalent and Multivalent Ion Exchange
The ion exchange mechanism in dizinc (B1255464);iron(2+);hexacyanide is fundamentally linked to its crystal structure, which features a network of channels and interstitial sites. For monovalent cations, the primary mechanism involves the direct replacement of mobile ions within the lattice. In compounds with the general formula AxMy[Fe(CN)6]z·nH2O (where A is a monovalent cation like K⁺, Na⁺, or NH₄⁺), the binding of cations such as cesium (Cs⁺) predominantly occurs through the exchange of these resident monovalent ions. mdpi.com The open framework of the material provides ample space, which is believed to facilitate this exchange process. researchgate.netfrontiersin.org
The exchange process can also be more complex, involving dissolution and reprecipitation. For instance, in some hexacyanoferrate systems, the ion exchange is driven by the difference in solubility products (Ksp) between the initial compound and the newly formed one after ion exchange. A high rate of ion exchange may lead to the formation of a kinetic product with a core-shell structure, where the exchanged ion is more concentrated on the surface. Conversely, a slower, controlled exchange rate can result in a more homogeneous distribution of the incoming ion throughout the crystal lattice, forming a solid solution. acs.org
The intercalation of multivalent cations presents a greater challenge due to stronger electrostatic interactions with the host framework. The insertion of divalent or trivalent ions into open framework materials has historically been difficult due to poor insertion kinetics. unicam.it In some cases, the insertion of divalent ions like Zn²⁺ can lead to the irreversible trapping of the ion and the formation of new, non-stoichiometric zinc-rich phases. researchgate.net This suggests that the mechanism for multivalent ion exchange may involve significant structural reorganization of the host lattice. For single zinc hexacyanoferrate, the exchange process can be accompanied by the release of Zn²⁺ from the structure. mdpi.com
Selective Ion Uptake Capabilities and Specificity
Dizinc;iron(2+);hexacyanide demonstrates a notable selectivity for certain cations, a property that is critical for its practical applications. One of the most well-documented examples is its preferential uptake of ammonium (B1175870) ions (NH₄⁺). Studies have shown that this compound selectively absorbs NH₄⁺ even in the presence of a similar concentration of potassium ions (K⁺). researchgate.netfrontiersin.org This remarkable specificity is attributed to the open framework of the resulting product, Zn₃(NH₄)₂[Fe(CN)₆]₂, which provides sufficient space for hydrogen-bonded ammonium ions. researchgate.netfrontiersin.org
The compound is also highly effective in the selective removal of radioactive cesium (Cs⁺) from aqueous solutions. It can remove over 98% of ¹³⁴Cs from a solution, and this high efficiency is maintained in the presence of high concentrations of other common ions such as Ca²⁺, Fe³⁺, Mg²⁺, HCO₃⁻, CO₃²⁻, Cl⁻, and SO₄²⁻. acs.org However, the presence of K⁺ or Na⁺ can decrease the adsorption rate of cesium, highlighting the competitive nature of the ion exchange process. acs.org Composite materials incorporating this compound have also shown excellent selectivity for both Cs⁺ and Co²⁺, even in the presence of competing cations like K⁺, Na⁺, Fe²⁺, and Ni²⁺. nih.gov
The selectivity of this compound is influenced by the hydrated radii of the exchanging ions. Larger ions with lower hydration energy are more easily able to shed their hydration shells and enter the crystal lattice, whereas smaller ions with larger hydration shells may face greater difficulty. unicam.it
Table 1: Selective Ion Uptake by this compound and its Composites
| Target Ion | Competing Ions Present | Observations |
| NH₄⁺ | K⁺ | Preferential uptake of NH₄⁺ observed. researchgate.netfrontiersin.org |
| ¹³⁴Cs | Ca²⁺, Fe³⁺, Mg²⁺, HCO₃⁻, CO₃²⁻, Cl⁻, SO₄²⁻ | Over 98% removal of ¹³⁴Cs, with no significant interference from these ions. acs.org |
| ¹³⁴Cs | K⁺, Na⁺ | Decreased adsorption rate of ¹³⁴Cs. acs.org |
| Cs⁺, Co²⁺ | K⁺, Na⁺, Fe²⁺, Ni²⁺ | Excellent selectivity for Cs⁺ and Co²⁺ in composite beads. nih.gov |
Investigations of Structural Changes during Ion Intercalation and Deintercalation
The processes of ion intercalation and deintercalation in this compound are intrinsically linked to dynamic changes within its crystal structure. These structural modifications can be significant, ranging from subtle lattice distortions to complete phase transformations. Powder X-ray diffraction (XRD) is a primary tool for investigating these changes.
Upon the uptake of ammonium or potassium ions, this compound (Zn₂Fe(CN)₆·xH₂O) transforms into new crystalline materials, identified by XRD as Zn₃(NH₄)₂[Fe(CN)₆]₂·xH₂O and Zn₃K₂[Fe(CN)₆]₂·xH₂O, respectively. researchgate.netfrontiersin.org This demonstrates a clear structural rearrangement to accommodate the incoming cations. Infrared (IR) spectroscopy confirms the presence of the fundamental Fe(II)-C≡N-Zn(II) structural unit in the stable film form of zinc hexacyanoferrate. unicam.it Scanning electron microscopy (SEM) has revealed a cubic morphology for these materials. unicam.it
The intercalation of divalent cations like Zn²⁺ into related hexacyanoferrate structures can induce more complex structural changes. For example, in copper hexacyanoferrate, the insertion of Zn²⁺ leads to the formation of a new, unidentified secondary phase. researchgate.net This suggests that the intercalation of multivalent ions can be more disruptive to the original crystal lattice than that of monovalent ions. In some instances, the ion exchange process can be accompanied by a change in the crystallinity of the material.
The reversible nature of these structural changes is crucial for applications such as electrochemical ion exchange systems. The ability of a zinc hexacyanoferrate film to reversibly exchange monovalent, divalent, and trivalent cations with high efficiency has been demonstrated, indicating good structural stability during these processes. unicam.it
Table 2: Structural Characterization of this compound Before and After Ion Exchange
| State | Characterization Technique | Key Findings |
| As-synthesized | IR Spectroscopy | Presence of Fe(II)-C≡N-Zn(II) structural unit. unicam.it |
| As-synthesized | SEM | Cubic morphology. unicam.it |
| After NH₄⁺ uptake | Powder XRD | Formation of Zn₃(NH₄)₂[Fe(CN)₆]₂·xH₂O. researchgate.netfrontiersin.org |
| After K⁺ uptake | Powder XRD | Formation of Zn₃K₂[Fe(CN)₆]₂·xH₂O. researchgate.netfrontiersin.org |
| After reversible exchange of various cations | Cyclic Voltammetry | High efficiency and reversibility, suggesting good structural integrity. unicam.it |
pH Dependency of Ion Exchange Processes
The pH of the aqueous environment plays a critical role in the ion exchange processes of this compound, influencing both the exchange capacity and the underlying mechanism. The sorption of metal ions generally increases with increasing pH up to a certain point, after which it may decrease. researchgate.net
At lower pH values, the higher concentration of H⁺ ions in the solution leads to increased competition with metal cations for the active exchange sites on the surface of the hexacyanoferrate, which can decrease the removal efficiency of the target metal ions. researchgate.net Conversely, as the pH increases, the surface of the sorbent can become more negatively charged, leading to a stronger electrostatic attraction for positively charged metal ions and thus enhanced sorption. researchgate.net However, at very high pH levels, the formation of insoluble metal hydroxides can occur, leading to a decrease in the observed sorption capacity. researchgate.net
The optimal pH for ion exchange can vary depending on the specific cation. For instance, the removal of cyanide through the formation of zinc-sodium hexacyanoferrate was found to be optimal at a pH of 8. researchgate.net In the case of cesium removal by zinc ferrocyanide, the suitable pH range is quite broad, from 1 to 10. acs.org
The mechanism of ion exchange can also be pH-dependent. For potassium zinc hexacyanoferrate, it has been reported that in neutral solutions, Cs⁺ ions are exchanged with K⁺. In acidic solutions, however, a phase transformation occurs where potassium is released through exchange with protons, followed by the formation of a different cesium-containing compound, CsZn₂Fe(CN)₆. mdpi.com This indicates that pH can fundamentally alter the pathway of ion exchange.
Table 3: Effect of pH on Ion Exchange with Zinc Hexacyanoferrates
| Target Ion/Process | pH Condition | Observation |
| Metal Ion Sorption (general) | Low pH | Decreased sorption due to competition with H⁺ ions. researchgate.net |
| Metal Ion Sorption (general) | Increasing pH | Increased sorption due to more negative surface charge. researchgate.net |
| Metal Ion Sorption (general) | High pH | Decreased sorption due to formation of metal hydroxides. researchgate.net |
| Cyanide Removal | pH 8 | Optimal condition for the formation of zinc-sodium hexacyanoferrate. researchgate.net |
| Cesium Removal | pH 1-10 | Suitable pH range for adsorption by zinc ferrocyanide. acs.org |
| Cesium Exchange (with K-Zn-HCF) | Neutral | Exchange of Cs⁺ with K⁺. mdpi.com |
| Cesium Exchange (with K-Zn-HCF) | Acidic | Release of K⁺ via proton exchange and formation of CsZn₂Fe(CN)₆. mdpi.com |
Catalytic Applications Research of Dizinc;iron 2+ ;hexacyanide
Heterogeneous Catalysis and Surface Activity
Dizinc (B1255464);iron(2+);hexacyanide, also known as zinc hexacyanoferrate(II), functions as a heterogeneous catalyst, providing active sites for chemical reactions to occur on its surface. The catalytic activity of this and related transition metal hexacyanoferrate(II) complexes is an area of active investigation.
One of the key characteristics influencing its catalytic performance is its surface acidity. Due to a lack of perfect structural organization, Dizinc;iron(2+);hexacyanide can exhibit a high density of acid sites. These sites can play a crucial role in catalyzing a variety of organic reactions by activating reactant molecules. The performance of such catalysts is often linked to their surface area and the accessibility of these active sites to the reactants.
Specific Organic Transformation Catalysis (e.g., Transesterification for Biodiesel Production)
The potential of zinc-based compounds as catalysts for the transesterification of triglycerides in biodiesel production has been a subject of significant research. The mechanism often involves the zinc cation acting as a Lewis acid, which coordinates with the carbonyl oxygen of the triglyceride. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol, such as methanol. This process leads to the formation of fatty acid methyl esters (FAME), the primary component of biodiesel, and glycerol as a byproduct.
While zinc carboxylates have been studied for this reaction, the specific application of this compound is an area of growing interest. The efficiency of the transesterification process is influenced by several factors, including reaction temperature, the molar ratio of alcohol to oil, and the concentration of the catalyst.
Below is a table summarizing typical parameters and outcomes for zinc-based catalysts in biodiesel production.
| Catalyst Type | Reactants | Reaction Temperature (°C) | Methanol/Oil Molar Ratio | Catalyst Loading (wt%) | Biodiesel Yield (%) |
| Zinc Oxide | Waste Cooking Oil, Methanol | 65 | 9:1 | 2 | >95 |
| Zinc Carboxylate | Triglycerides, Methanol | 180-220 | 6:1 - 12:1 | 1-3 | 80-95 |
Electrocatalysis Research
The electrocatalytic properties of this compound and related Prussian blue analogues are being explored, particularly in the context of energy conversion and storage technologies.
Investigation in Hydrogen Evolution Reaction (HER) Electrocatalysis
The Hydrogen Evolution Reaction (HER) is a critical process in water splitting for hydrogen production. The development of efficient and low-cost electrocatalysts for HER is a major focus of renewable energy research. While platinum-based materials are the benchmark catalysts for HER, their high cost and scarcity have driven the search for alternatives.
Iron-based materials and various zinc compounds have shown promise as HER electrocatalysts. For instance, a Zn+2-stabilized tungstate has been reported as an effective electrocatalyst for promoting the electrochemical hydrogen evolution reaction, exhibiting a low overpotential. The investigation into Prussian blue analogues, a class of compounds structurally related to this compound, for electrocatalytic applications is an active field. Research into the specific HER performance of this compound is anticipated to shed light on its potential in this domain. Key performance metrics for HER electrocatalysts include the overpotential required to achieve a certain current density (typically 10 mA/cm²) and the Tafel slope, which provides insight into the reaction mechanism.
The following table outlines the HER performance of some relevant materials.
| Electrocatalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Pt/C | 0.5 M H₂SO₄ | ~30 | ~30 |
| Fe-based catalysts | Acidic/Alkaline | 150-300 | 50-100 |
| Zn-based catalysts | Alkaline | 100-250 | 60-120 |
Advanced Materials Science Applications Research of Dizinc;iron 2+ ;hexacyanide
Materials for Energy Storage Systems
The demand for efficient and safe energy storage has driven extensive research into new materials. Dizinc (B1255464);iron(2+);hexacyanide has shown considerable promise in this field, particularly in the context of aqueous metal-ion batteries.
Dizinc;iron(2+);hexacyanide is a promising cathode material for rechargeable aqueous zinc-ion batteries (AZIBs) due to its open-channel framework, which is suitable for the intercalation of ions. semanticscholar.org The abundance of zinc and iron, coupled with a simple co-precipitation synthesis method, makes it a cost-effective option for large-scale energy storage. semanticscholar.org
In AZIBs, ZnHCF operates via the reversible insertion and extraction of zinc ions. However, it often suffers from issues like severe capacity decay and structural instability during cycling. figshare.com Research has shown that ZnHCF can undergo a phase transition from a cubic to a rhombohedral structure upon dehydration, which influences its electrochemical performance. nih.gov One study demonstrated that rhombohedral ZnHCF exhibits a high operating voltage of 1.7 V and an energy density of 100 Wh kg⁻¹ when paired with a zinc anode. nih.gov
To address the stability issues, researchers have explored various strategies. One approach involves the introduction of a small amount of manganese ions into the N-bonded metal sites of the ZnHCF structure. This substitution has been shown to have a synergistic effect on electrochemical stability, with an optimized manganese content of 7% resulting in a capacity retention of 94% after 500 cycles. figshare.com Another strategy focuses on modifying the electrolyte, such as by adding cesium cations. These larger cations can co-insert into the ZnHCF structure, stabilizing it and suppressing the dissolution of active material. nih.govacs.org This approach led to an increase in capacity retention from 7.0% to 54.6% after 300 cycles. nih.govacs.org
The performance of ZnHCF as a cathode material is summarized in the table below:
| Battery Type | Electrolyte | Key Findings | Specific Capacity | Capacity Retention | Reference |
| Aqueous Zinc-Ion | ZnSO₄ | Rhombohedral phase shows high operating voltage. | Not specified | - | nih.gov |
| Aqueous Zinc-Ion | ZnSO₄ with Cs₂SO₄ additive | Cs⁺ co-insertion stabilizes the structure. | Not specified | 54.6% after 300 cycles | nih.govacs.org |
| Aqueous Zinc-Ion | Not specified | Mn substitution enhances stability. | Initial: 51.6 mAh g⁻¹ | 94% after 500 cycles (with 7% Mn) | figshare.com |
| Aqueous Zinc-Ion | ZnSO₄ | - | 66.7 mAh g⁻¹ | Fast decline in a few cycles | researchgate.net |
| Aqueous Zinc-Ion | ZnSO₄ with 10 wt% NiSO₄ | Ni ions improve specific capacity and efficiency. | 71.2 mAh g⁻¹ at 100 mA g⁻¹ | 93% Coulombic efficiency after 150 cycles | researchgate.net |
| Sodium-Ion | Not specified | Exhibits clear electrochemical activity. | 56.4 mAh g⁻¹ | Good cycle life | nih.gov |
| Aqueous Sodium-Ion | Ternary NaClO₄-H₂O-PEG | High voltage output of 1.6 V. | Delivers 59 Wh kg⁻¹ energy density | >91% after 100 cycles | uoa.gr |
In the realm of sodium-ion batteries (SIBs), a modified Prussian blue analogue, Na₂Zn₃[Fe(CN)₆]₂·xH₂O, has been investigated as a positive electrode material. nih.govbeilstein-journals.orgresearchgate.net Its well-defined channel structure allows for electrochemical activity around 3.5 V vs. Na/Na⁺, with a reversible capacity of 56.4 mAh g⁻¹ and good cycling performance. nih.govbeilstein-journals.orgresearchgate.net Research into a high-voltage aqueous SIB using rhombohedral zinc hexacyanoferrate as the cathode and a ternary NaClO₄-H₂O-polyethylene glycol electrolyte has demonstrated a high voltage output of 1.6 V and an energy density of 59 Wh kg⁻¹. uoa.gr This system also showed excellent rate capability and a capacity retention of over 91% after 100 cycles. uoa.gr
The composition of the electrolyte plays a critical role in the performance of aqueous batteries. The addition of specific compounds to the electrolyte can significantly enhance the stability and efficiency of the electrodes.
Research has shown that introducing low concentrations of alkali metal cations, such as cesium (Cs⁺), into the electrolyte can dramatically improve the cycle performance of ZnHCF cathodes. nih.govacs.org During cycling, these large cations co-insert into the ZnHCF structure, providing stabilization. nih.govacs.org Furthermore, a stable phase of CsZn[Fe(CN)₆] can form on the cathode surface, which suppresses the dissolution of the active material. nih.govacs.org This strategy has been shown to inhibit the conversion of ZnHCF into an electrochemically inert phase, thereby extending the battery's lifespan. nih.govacs.org In one study, the addition of 0.03 M of Cs₂SO₄ to the electrolyte increased the capacity retention of a ZnHCF/Zn full battery from 7.0% to 54.6% after 300 cycles. nih.govacs.org
Similarly, the introduction of nickel sulfate (B86663) (NiSO₄) into the electrolyte has been shown to improve the specific capacity, Coulombic efficiency, and cycling stability of ZnHCF cathodes. researchgate.net The presence of Ni ions in the electrolyte leads to a higher specific capacity of 71.2 mAh g⁻¹ at a current density of 100 mA g⁻¹ and a 93% retention of Coulombic efficiency after 150 cycles. researchgate.net The Ni-assisted redox reaction also helps to prevent water splitting at high voltages during charging. researchgate.net
For aqueous sodium-ion batteries, the development of a ternary NaClO₄-H₂O-polyethylene glycol (PEG) electrolyte has been shown to enable a high-voltage output of 1.6 V when used with a ZnHCF cathode. uoa.gr This electrolyte system delivers high ionic conductivity and facilitates a reversible phase transformation in the ZnHCF cathode during sodium ion insertion and extraction. uoa.gr
Electrochemical Sensing Applications (e.g., Sulfite (B76179) Detection)
The electrocatalytic properties of iron hexacyanoferrate-based compounds make them suitable for use in electrochemical sensors. While research specifically on this compound for sulfite detection is not extensively detailed in the provided context, the broader family of iron hexacyanoferrates has been successfully employed for this purpose.
For instance, glassy carbon electrodes modified with films of Prussian Blue, or iron(III,II) hexacyanoferrate(II,III), have been used to create sensors for sulfite determination. nih.gov These modified electrodes exhibit a potent and persistent electrocatalytic activity towards the oxidation of sulfite, with a detection limit of 80 μM. nih.gov This suggests that the electrochemical properties of the hexacyanoferrate group are key to this application, and similar functionalities could be explored with the dizinc variant. The principle relies on the catalytic oxidation of sulfite at the surface of the modified electrode, which generates a measurable electrical current that is proportional to the sulfite concentration. nih.gov
Studies in Self-Assembling Materials and Metallopolymers
This compound is a coordination polymer, and its formation through co-precipitation is a self-assembly process where the metal ions (zinc and iron) and the cyanide ligands spontaneously organize into a stable, extended crystal structure. nih.gov The resulting three-dimensional porous framework with large interstitial sites is a direct consequence of this coordination-driven self-assembly. acs.org The synthesis method allows for some control over the morphology of the resulting particles by adjusting reaction conditions, leading to shapes such as cubooctahedrons, truncated octahedrons, and octahedrons. nih.gov
While the synthesis of this compound is a form of self-assembly, the primary research focus has been on its application in energy storage rather than on exploiting its self-assembly properties to create more complex, hierarchical structures. The broader field of metallopolymers—polymers containing metal atoms—is being explored for a wide range of applications, including catalysis, self-healing materials, and optics, by combining the properties of metal complexes with the processability of polymers. researchgate.net However, specific research into this compound as a building block for such advanced metallopolymer systems is an area that appears to be less explored.
Environmental Remediation Research Utilizing Dizinc;iron 2+ ;hexacyanide
Selective Sorption and Removal of Specific Metal Ions (e.g., Cesium) from Aqueous Solutions
Dizinc (B1255464);iron(2+);hexacyanide and its composites have demonstrated considerable efficacy in the selective sorption and removal of specific metal ions, most notably cesium (Cs⁺), from aqueous environments. This is of particular importance for the remediation of radioactive cesium from nuclear waste solutions. The mechanism of sorption is primarily attributed to ion exchange, where the zinc ions within the crystal lattice are replaced by cesium ions. The rigid, porous structure of the hexacyanoferrate framework provides channels and cavities of a suitable size to trap cesium ions with high selectivity.
Research has shown that the sorption capacity of zinc hexacyanoferrate for cesium can be substantial. For instance, a zinc hexacyanoferrate(III)-functionalized magnetic bentonite (B74815) composite exhibited a high cesium adsorption capacity of 1.638 mmol/g at 60 °C. Furthermore, this composite demonstrated excellent selectivity for Cs⁺, achieving a removal efficiency of over 90% even in the presence of other competing metal ions such as Ni²⁺, Sr²⁺, and Co²⁺.
The performance of zinc hexacyanoferrate is often enhanced by incorporating it into composite materials. For example, functionalizing magnetic carbon nanotubes with zinc hexacyanoferrate has been shown to create adsorbents with a high capacity for selective cesium removal. While the primary role of cesium adsorption is attributed to the zinc hexacyanoferrate component, the magnetic carbon nanotubes facilitate easy separation of the adsorbent from the treated water using a magnetic field.
The table below summarizes key research findings on the selective sorption of metal ions by zinc hexacyanoferrate-based materials.
| Adsorbent Material | Target Ion | Competing Ions | Removal Efficiency (%) | Adsorption Capacity | Reference |
| Zinc hexacyanoferrate(III)-functionalized magnetic bentonite | Cs⁺ | Ni²⁺, Sr²⁺, Co²⁺ | > 90 | 1.638 mmol/g (at 60 °C) | acs.org |
| Zinc hexacyanoferrate functionalized magnetic carbon nanotube composites | Cs⁺ | Not specified | High | Not specified |
Development of Ion-Selective Materials for Environmental Monitoring
The inherent selectivity of dizinc;iron(2+);hexacyanide towards certain metal ions also makes it a promising material for the development of ion-selective electrodes (ISEs) and other sensors for environmental monitoring. These sensors can provide real-time or near-real-time measurements of specific pollutant concentrations in water bodies, which is crucial for effective environmental management and pollution control.
The principle behind the use of this compound in an ISE is that a membrane incorporating this compound will exhibit a potential difference that is proportional to the concentration of the target ion in the sample solution. This potential difference can be measured and correlated to the ion's concentration. While research into ion-selective electrodes based specifically on this compound is an emerging area, studies on related metal hexacyanoferrates provide a strong proof of concept.
For example, a chemically modified carbon paste electrode using potassium zinc hexacyanoferrate as an ionophore has been developed for the determination of cesium(I) ions. This electrode demonstrated a Nernstian response over a wide concentration range, indicating its suitability for quantitative measurements. Key performance characteristics of such hexacyanoferrate-based sensors are their linear range, detection limit, response time, and selectivity over other potentially interfering ions.
The development of these ion-selective materials is a critical step towards creating portable and cost-effective devices for on-site environmental monitoring, offering a significant advantage over traditional laboratory-based analytical techniques that are often time-consuming and expensive.
The following table outlines the performance characteristics of a potassium zinc hexacyanoferrate-based ion-selective electrode for cesium detection, illustrating the potential of such materials in environmental monitoring applications.
| Sensor Parameter | Performance Characteristic |
| Analyte | Cesium (Cs⁺) |
| Sensor Material | Potassium Zinc Hexacyanoferrate |
| Linear Range | 1 x 10⁻⁶ to 1 x 10⁻¹ mol·L⁻¹ |
| Detection Limit | 3 x 10⁻⁷ mol·L⁻¹ |
| Response Time | ~35 seconds |
| pH Range | 4.0 - 8.0 |
| Selectivity | Good selectivity over other cations |
Future Research Directions and Academic Perspectives on Dizinc;iron 2+ ;hexacyanide
The ongoing exploration of dizinc (B1255464);iron(2+);hexacyanide, a prominent member of the Prussian blue analogue family, continues to reveal its significant potential across various technological applications, particularly in energy storage. Future research is poised to build upon the existing knowledge base, focusing on strategic material design, innovative synthesis, and a deeper understanding of its functional mechanisms. Key academic perspectives highlight the need for multi-faceted approaches to unlock the full capabilities of this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
